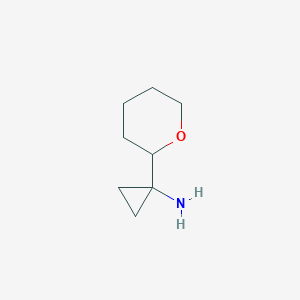

1-(Oxan-2-yl)cyclopropan-1-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

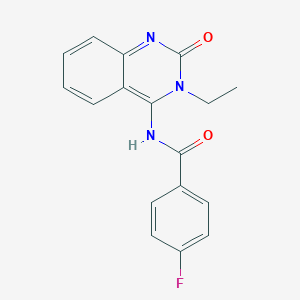

1-(Oxan-2-yl)cyclopropan-1-amine, also known as 1-(tetrahydro-2H-pyran-2-yl)cyclopropan-1-amine, is a chemical compound with the CAS Number: 1509050-20-7 . It has a molecular weight of 141.21 and is usually stored at 4 degrees Celsius . It is typically in liquid form .

Molecular Structure Analysis

The InChI code for 1-(Oxan-2-yl)cyclopropan-1-amine is1S/C8H15NO/c9-8(4-5-8)7-3-1-2-6-10-7/h7H,1-6,9H2 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 2D or 3D model of the molecule. Physical And Chemical Properties Analysis

1-(Oxan-2-yl)cyclopropan-1-amine has a molecular weight of 141.21 . It is typically in liquid form and is stored at 4 degrees Celsius .Aplicaciones Científicas De Investigación

Synthesis and Functionalization

Spirocyclic Oxindoles Synthesis : 1-(Oxan-2-yl)cyclopropan-1-amine, as part of cyclopropenes, is used in the synthesis of 3-spiro[cyclopropa[a]pyrrolizine]- and 3-spiro[3-azabicyclo[3.1.0]hexane]oxindoles. This process involves one-pot three-component reactions and an intramolecular [3 + 2]-cycloaddition reaction (Filatov et al., 2017).

Photoredox-catalyzed Oxo-amination : Cyclopropanes like 1-(Oxan-2-yl)cyclopropan-1-amine are involved in photoredox-catalyzed ring-opening oxo-amination, useful for constructing β-amino ketone derivatives. This method utilizes dioxygen as an oxidant for catalyst regeneration and oxygen incorporation (Ge et al., 2019).

Copper-Catalyzed Cyclopropylation : Cyclopropanes, including 1-(Oxan-2-yl)cyclopropan-1-amine, are used in copper-catalyzed Chan-Lam cyclopropylation reactions. This method enables the synthesis of cyclopropyl aryl ethers and cyclopropyl amine derivatives (Derosa et al., 2018).

Bioactive Compound Synthesis

- Bioactive Compounds : Cyclopropanes like 1-(Oxan-2-yl)cyclopropan-1-amine are crucial in synthesizing polysubstituted aminocyclobutanes and aminocyclopropanes, which are substructures in bioactive compounds. The synthesis process is diastereo- and enantioselective, enabled by CuH-catalyzed hydroamination (Feng et al., 2019).

Medicinal Chemistry

- Enantioselective Synthesis : In medicinal chemistry, 1-(Oxan-2-yl)cyclopropan-1-amine is used in the enantioselective synthesis of serotonin/norepinephrine reuptake inhibitors. This involves Lewis acid-catalyzed ring-opening of activated cyclopropanes with amine nucleophiles (Lifchits & Charette, 2008).

Safety and Hazards

The safety information for 1-(Oxan-2-yl)cyclopropan-1-amine includes several hazard statements: H227, H302, H314, H335 . Precautionary statements include P210, P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P363, P370+P378, P403+P233, P403+P235, P405, P501 . The compound is labeled with the GHS05 and GHS07 pictograms .

Propiedades

IUPAC Name |

1-(oxan-2-yl)cyclopropan-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c9-8(4-5-8)7-3-1-2-6-10-7/h7H,1-6,9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVOIHERNYYMKRI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)C2(CC2)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Oxan-2-yl)cyclopropan-1-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Aminobicyclo[2.2.1]heptane-1-carboxamide hydrochloride](/img/structure/B2640426.png)

![Ethyl 5-[(4-bromophenyl)sulfonyl-phenoxycarbonylamino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2640431.png)

![(4R,4As,7aS)-1,2,3,4,4a,5,7,7a-octahydrofuro[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2640432.png)

![6,6-Dimethyl-2,3,6,7,12,12a-hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione](/img/structure/B2640433.png)

![2-(phenoxymethyl)-1-((1-(thiophen-2-ylsulfonyl)piperidin-4-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B2640437.png)

![N-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-2-hydroxyimino-acetamide](/img/structure/B2640438.png)

![4-{[(Thiophen-3-yl)methyl]amino}benzoic acid](/img/structure/B2640439.png)